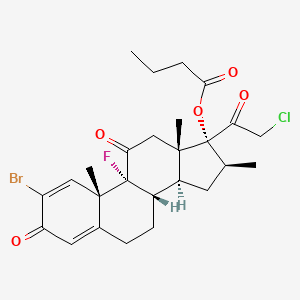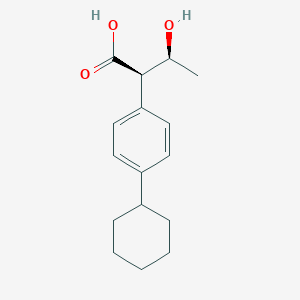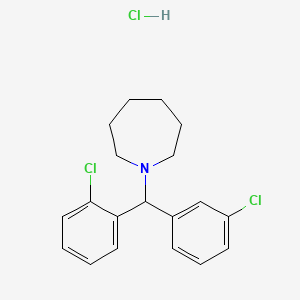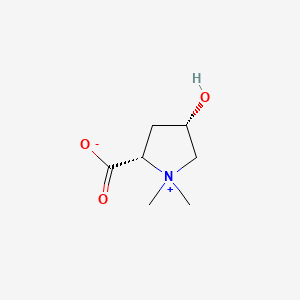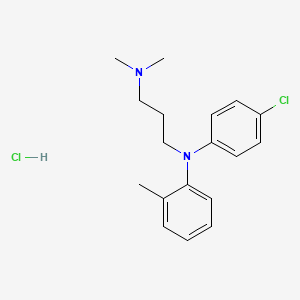
1,3-Propanediamine, N-(p-chlorophenyl)-N',N'-dimethyl-N-(2-methylphenyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediamine, N-(p-chlorophenyl)-N’,N’-dimethyl-N-(2-methylphenyl)-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of both p-chlorophenyl and 2-methylphenyl groups, which contribute to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-(p-chlorophenyl)-N’,N’-dimethyl-N-(2-methylphenyl)-, hydrochloride involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Common reagents used in the synthesis include p-chlorophenylamine, 2-methylphenylamine, and 1,3-dibromopropane. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
化学反应分析
Types of Reactions
1,3-Propanediamine, N-(p-chlorophenyl)-N’,N’-dimethyl-N-(2-methylphenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted aromatic compounds.
科学研究应用
1,3-Propanediamine, N-(p-chlorophenyl)-N’,N’-dimethyl-N-(2-methylphenyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1,3-Propanediamine, N-(p-chlorophenyl)-N’,N’-dimethyl-N-(2-methylphenyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- 1,3-Propanediamine, N-(p-chlorophenyl)-N’,N’-dimethyl-N-(3-methylphenyl)-, hydrochloride
- 1,3-Propanediamine, N-(p-chlorophenyl)-N’,N’-dimethyl-N-(4-methylphenyl)-, hydrochloride
- 1,3-Propanediamine, N-(p-chlorophenyl)-N’,N’-dimethyl-N-(2-ethylphenyl)-, hydrochloride
Uniqueness
1,3-Propanediamine, N-(p-chlorophenyl)-N’,N’-dimethyl-N-(2-methylphenyl)-, hydrochloride is unique due to the specific arrangement of its functional groups. This arrangement imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its uniqueness in scientific research and industrial applications.
属性
CAS 编号 |
90358-86-4 |
|---|---|
分子式 |
C18H24Cl2N2 |
分子量 |
339.3 g/mol |
IUPAC 名称 |
N'-(4-chlorophenyl)-N,N-dimethyl-N'-(2-methylphenyl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C18H23ClN2.ClH/c1-15-7-4-5-8-18(15)21(14-6-13-20(2)3)17-11-9-16(19)10-12-17;/h4-5,7-12H,6,13-14H2,1-3H3;1H |
InChI 键 |
LLJXKRJUSORGCN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N(CCCN(C)C)C2=CC=C(C=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


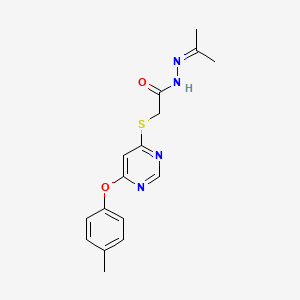

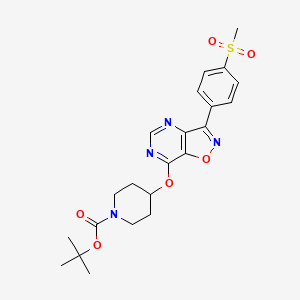

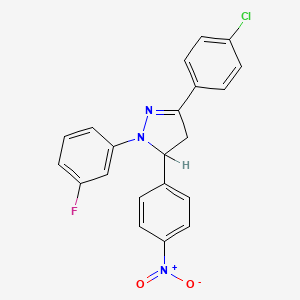
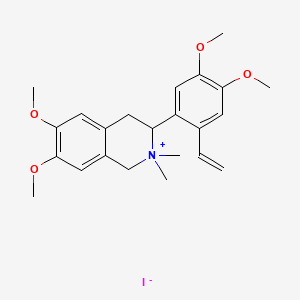
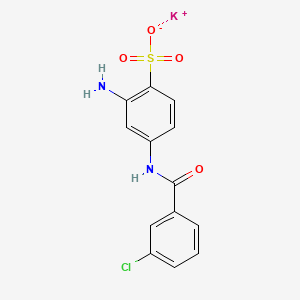
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)


